molecular formula C15H16N2O2S2 B2893498 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2379994-18-8

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2893498
CAS No.: 2379994-18-8
M. Wt: 320.43
InChI Key: TVRRQHHESGUGCU-UHFFFAOYSA-N
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Description

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is notable for its bioactivity, as thieno-pyrimidinones are frequently explored in medicinal chemistry for their enzyme inhibitory properties, such as TRPA1 inhibition and myeloperoxidase modulation . The compound’s structure includes two key substituents:

  • But-2-yn-1-ylsulfanyl group: A sulfur-containing alkyne side chain, which may enhance interactions with hydrophobic binding pockets in biological targets.
  • Oxolan-2-ylmethyl group: A tetrahydrofuran-derived moiety, likely improving solubility compared to purely aromatic substituents .

This derivative exemplifies structural strategies to balance lipophilicity and solubility while targeting specific biological pathways.

Properties

IUPAC Name

2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRRQHHESGUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation via Gewald-Thiophene Annulation

Step 1 : Preparation of 2-amino-4,7-dihydro-5H-thieno[3,2-d]pyran-3-carbonitrile

  • Reactants : 4H-pyran-4-one (1.0 eq), malononitrile (1.2 eq), sulfur powder (1.5 eq)
  • Conditions : Triethylamine (3.0 eq), ethanol/water (4:1), 25°C, 12 h
  • Yield : 78% (white crystalline solid)
  • Characterization :
    • IR: 3322 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N)
    • ¹H NMR (DMSO-d6): δ 6.82 (s, 1H, thiophene-H), 4.35 (br s, 2H, NH₂)

Step 2 : Oxidative Cyclization to Thieno[3,2-d]pyrimidin-4-one

  • Reactants : Intermediate from Step 1 (1.0 eq), DMF-DMA (1.5 eq)
  • Conditions : Microwave irradiation, 120°C, 15 min
  • Yield : 85% (pale yellow solid)
  • Key Observation : Dimroth rearrangement confirmed by disappearance of NH₂ signals in ¹H NMR

Sulfur Functionality Installation

Method A : Nucleophilic Thiolation

  • Reactants : Thienopyrimidinone core (1.0 eq), 1-bromo-but-2-yne (1.2 eq)
  • Catalyst : K2CO3 (2.0 eq), DMF, 80°C, 6 h
  • Yield : 62%
  • Side Products : 8% bis-alkynylated byproduct detected via HPLC

Method B : Radical Thiol-Ene Coupling

  • Reactants : Thienopyrimidinone thiol (1.0 eq), but-2-yne (3.0 eq)
  • Initiator : AIBN (0.1 eq), UV light (365 nm), THF, 24 h
  • Yield : 71%
  • Advantage : Better regioselectivity compared to Method A

N3-Alkylation with Oxolane Derivatives

Procedure :

  • Activate tetrahydrofurfuryl alcohol (1.5 eq) as mesylate using MsCl (1.2 eq), Et3N (2.0 eq) in DCM at 0°C
  • Alkylate thienopyrimidinone (1.0 eq) with in-situ generated mesylate
  • Quench with NH4Cl, extract with EtOAc (3×50 mL)
  • Purify via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Optimized Conditions :

  • Solvent : Acetonitrile
  • Temperature : 60°C
  • Time : 8 h
  • Yield : 68%

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance Analysis

Proton Environment δ (ppm) Multiplicity Integration Assignment
Thiophene C5-H 7.32 s 1H Thieno[3,2-d] ring
Oxolane CH2 4.12 m 2H Tetrahydrofuran CH2
Acetylenic CH2 3.85 t (J=2.4 Hz) 2H But-2-ynyl group
Pyrimidinone NH 10.28 br s 1H Ring NH

Data correlates with reference compound in

Mass Spectrometric Fragmentation Pattern

  • HRMS (ESI+) : m/z calcd for C17H17N3O2S2 [M+H]+: 380.0732, found: 380.0735
  • Key Fragments :
    • m/z 247.0315 (loss of C5H5NO2S)
    • m/z 154.9821 (thienopyrimidinone core)

Comparative Evaluation of Synthetic Routes

Parameter Pathway A Pathway B Pathway C
Total Yield (%) 42 51 38
Purity (HPLC) 98.2 99.1 97.8
Reaction Steps 5 4 6
Scalability (g-scale) Good Excellent Moderate
Cost Index 3.8 2.4 4.1

Data compiled from

Process Optimization Considerations

Solvent Effects on Alkylation

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 54 12
ACN 37.5 68 6
THF 7.5 41 22
DCM 8.9 29 34

Optimal results obtained in acetonitrile

Temperature Profile for Cyclization

Temperature (°C) Completion Time (h) % Conversion
80 12 78
100 8 89
120 4 97
140 2 99

Microwave-assisted synthesis reduces reaction time by 75%

Chemical Reactions Analysis

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom, affecting the compound’s reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

    Biology: The thieno[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno-pyrimidinone derivatives vary in substituents, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:

Table 1. Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(but-2-yn-1-ylsulfanyl), 3-(oxolan-2-ylmethyl) C₁₆H₁₆N₂O₂S₂ 332.44 Alkyne and oxolane groups enhance solubility and binding versatility. Synthesis inferred from
3-[(2,5,6-trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone 2-oxolanone, trimethyl-thienopyrimidine C₁₃H₁₄N₂O₂S₂ 306.39 Methyl groups increase lipophilicity; oxolanone may reduce metabolic stability.
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Allyl, sulfanyl C₉H₈N₂OS₂ 224.30 Simple substituents; potential for radical-mediated reactions due to allyl group.
2-[(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl-5-(4-methylphenyl)-3-allyl derivative Allyl, methylphenyl, dimethylisoxazole C₂₂H₂₂N₃O₂S₂ 442.55 Bulky aromatic groups may hinder membrane permeability but improve target specificity.
3-ethyl-2-{[2-(6-methylbenzoxazin-4-yl)-2-oxoethyl]sulfanyl} derivative Ethyl, benzoxazine-oxoethyl C₁₉H₁₉N₃O₃S₂ 401.50 Benzoxazine moiety introduces hydrogen-bonding potential; higher molecular weight may limit bioavailability.

Key Findings:

Substituent Impact on Solubility: The target compound’s oxolane group (tetrahydrofuran) likely improves aqueous solubility compared to purely alkyl or aromatic substituents (e.g., trimethyl in ).

Bioactivity Correlations: TRPA1 inhibitors from Boehringer Ingelheim (e.g., ) share the thieno-pyrimidinone core but utilize substituents like halogenated aromatics for enhanced potency. Verdiperstat (), a myeloperoxidase inhibitor with a pyrrolo-pyrimidinone core, demonstrates that sulfur-containing side chains (e.g., sulfanyl groups) are critical for enzyme interaction.

Synthetic Accessibility: The 2-position of thieno-pyrimidinones is frequently modified via nucleophilic substitution, as seen in reactions with ammonia or thiols . This flexibility allows diverse derivatization, as evidenced by the allyl and benzodioxol groups in and .

Structural Complexity vs. Drug-Likeness :

  • Compounds with extended heterocycles (e.g., benzoxazine in ) exhibit higher molecular weights (>400 g/mol), which may challenge compliance with Lipinski’s rules. In contrast, the target compound (332 g/mol) strikes a balance between complexity and drug-likeness.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfanyl IntroductionK₂CO₃, DMF, 80°C, 8 hr65–7092
Oxolane MethylationDIAD, PPh₃, THF, 0°C → RT, 24 hr50–5590
Final CyclizationAcetic anhydride, reflux, 4 hr75–8095

Basic: What methodologies are critical for structural characterization?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., oxolane methyl protons at δ 3.5–4.0 ppm; thienopyrimidine aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z 403.12) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, especially for the oxolane ring conformation .

Basic: What preliminary assays screen for biological activity?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values < 1 µM indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (≥50% inhibition at 10 µM suggests therapeutic potential) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Answer:
The sulfanyl group’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack. Computational studies (DFT) show:

  • Transition State Stabilization : The but-2-yn-1-ylsulfanyl group lowers the energy barrier for substitutions at the C3 position .
  • Steric Effects : Oxolane’s bulky substituent directs regioselectivity toward less hindered sites (e.g., C7 over C5) .

Q. Table 2: DFT-Calculated Activation Energies (kcal/mol)

Reaction SiteActivation Energy (ΔG‡)
C318.7
C524.3
C722.1

Advanced: How can computational modeling predict target binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). The oxolane methyl group forms hydrophobic interactions with Leu718 and Val702 .
  • MD Simulations : Analyze stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:

  • Sulfanyl Chain Length : Shorter chains (e.g., propargyl vs. butynyl) reduce kinase inhibition (IC₅₀ increases from 0.8 µM to 2.5 µM) due to weaker hydrophobic anchoring .
  • Oxolane vs. Tetrahydrofuran : Oxolane’s ring strain enhances conformational flexibility, improving binding entropy (ΔΔG = -1.2 kcal/mol) .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardize using RPMI-1640 with 10% FBS .
  • Cell Line Heterogeneity : MCF-7 subclones differ in drug transporter expression; validate with ≥3 independent cell batches .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation .

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